2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride
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Overview
Description
2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is known for its unique chemical structure, which includes both amino and hydroxy functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to produce the desired compound . Another method involves the Perkin reaction, where 4-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid, which is then hydrolyzed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both amino and hydroxy groups allows it to participate in a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can revert it back to the original hydroxy compound.
Scientific Research Applications
2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and its potential as a precursor for neurotransmitters.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The hydroxy and amino groups allow it to participate in enzymatic reactions, leading to the formation of these important signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: A non-essential amino acid with a similar structure, used in protein synthesis and as a precursor for neurotransmitters.
Phenylalanine: Another amino acid that is a precursor to tyrosine and has similar metabolic roles.
3-(4-Hydroxyphenyl)propionic acid: A compound with a similar hydroxyphenyl group but different functional groups, used in various chemical syntheses.
Uniqueness
What sets 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride apart is its combination of functional groups, which allows it to participate in a broader range of chemical reactions and biological processes. Its potential therapeutic applications, particularly in cancer treatment and as an antioxidant, also highlight its unique properties .
Biological Activity
2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride, commonly referred to as a derivative of tyrosine, is an amino acid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- CAS Registry Number : 556-03-6
- IUPAC Name : this compound
1. Antimicrobial Properties
Research indicates that compounds structurally related to 2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid exhibit notable antibacterial and antifungal activities. A study demonstrated that various derivatives showed Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Neuropharmacological Effects
The compound's structural similarity to neurotransmitters implies potential neuropharmacological activity. It has been indicated that derivatives can interact with various receptors, including:
- 5-Hydroxytryptamine (5-HT) Receptors
- Adrenergic Receptors
- GABA Receptors
Such interactions could influence mood regulation and cognitive functions, making it a candidate for further studies in neuropsychiatric disorders .
3. Antioxidant Activity
The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Case Studies
A notable study investigated the effects of this compound on oxidative stress markers in cellular models:
- Cell Type : Human neuronal cells (SH-SY5Y)
- Treatment Duration : 24 hours
- Outcome : Significant reduction in reactive oxygen species (ROS) levels was observed, alongside an increase in cell viability compared to untreated controls.
This suggests that the compound may have protective effects against oxidative damage in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Neuroprotective Mechanism : Modulation of neurotransmitter levels and receptor activity.
- Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant defenses.
Properties
CAS No. |
1955507-44-4 |
---|---|
Molecular Formula |
C10H14ClNO4 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7;/h1-4,12-13H,5-6,11H2,(H,14,15);1H |
InChI Key |
BXPOAFNJGLIFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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